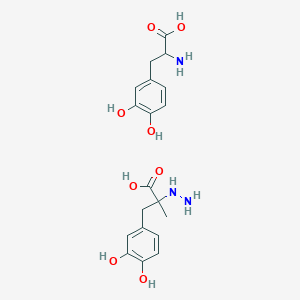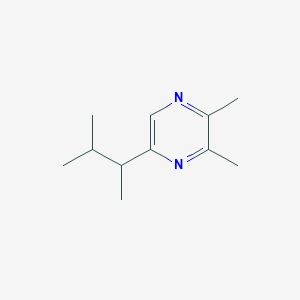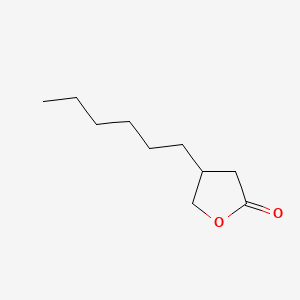
Fluminorex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluminorex is a centrally acting sympathomimetic compound that is chemically related to other drugs such as aminorex and pemoline. It was initially developed as an appetite suppressant by McNeil Laboratories in the 1950s . The compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Vorbereitungsmethoden
The synthesis of Fluminorex involves several key steps. One of the primary synthetic routes includes the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with cyanogen bromide. This reaction leads to the formation of the oxazoline ring, which is a crucial structural component of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Fluminorex undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of sympathomimetic agents and their effects on the central nervous system.
Biology: Research has explored its effects on neurotransmitter release and uptake, providing insights into its potential use in treating neurological disorders.
Medicine: Although initially developed as an appetite suppressant, its stimulant properties have led to investigations into its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Fluminorex and its derivatives are used in the development of new pharmacological agents and as a reference standard in analytical chemistry.
Wirkmechanismus
Fluminorex exerts its effects primarily by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, which are key neurotransmitters involved in the regulation of mood, attention, and appetite . The compound binds to and activates adrenergic receptors, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Fluminorex is chemically related to several other compounds, including:
Aminorex: Known for its stimulant properties and potential for abuse.
Pemoline: Used in the treatment of ADHD but has been associated with hepatotoxicity.
Clominorex: Another stimulant with similar effects to this compound.
Cyclazodone: A stimulant with potential cognitive-enhancing effects.
Fenozolone: Used as a stimulant and anorectic agent.
Thozalinone: Known for its stimulant and antidepressant properties.
This compound is unique in its specific chemical structure, which includes a trifluoromethyl group and an oxazoline ring. This structure contributes to its distinct pharmacological profile and differentiates it from other related compounds .
Eigenschaften
CAS-Nummer |
720-76-3 |
|---|---|
Molekularformel |
C10H9F3N2O |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15) |
InChI-Schlüssel |
NMGYDYBWRZHLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)


